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Compound of Interest

Compound Name:
3-Chloro-4-

(methoxycarbonyl)benzoic acid

Cat. No.: B1590945 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-
(methoxycarbonyl)benzoic Acid

Introduction
3-Chloro-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid that

serves as a valuable building block in organic synthesis and medicinal chemistry. Its

trifunctional nature, featuring a carboxylic acid, a methyl ester, and a chloro-substituent on a

benzene ring, offers multiple reaction sites for chemical modification. Understanding the

fundamental physical properties of this compound is paramount for researchers and drug

development professionals. These properties govern its behavior in chemical reactions, dictate

its formulation characteristics, and influence its pharmacokinetic profile in potential therapeutic

applications.

This guide provides a comprehensive overview of the key physical and chemical properties of

3-Chloro-4-(methoxycarbonyl)benzoic acid. It is designed to be a practical resource,

combining established data with theoretical principles and detailed experimental protocols for

property determination. As a self-validating document, it emphasizes the causality behind

experimental choices, empowering scientists to not only utilize the data but also to replicate

and verify these critical parameters in their own laboratories.
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The structural arrangement of functional groups in 3-Chloro-4-(methoxycarbonyl)benzoic
acid dictates its chemical reactivity and physical behavior. The carboxylic acid group at position

1 and the methoxycarbonyl group at position 4 are para to each other, while the chlorine atom

at position 3 introduces electronic and steric effects. The electron-withdrawing nature of both

the chlorine atom and the methoxycarbonyl group significantly influences the acidity of the

carboxylic acid and the reactivity of the aromatic ring.

Identifier Value

IUPAC Name 3-chloro-4-(methoxycarbonyl)benzoic acid

CAS Number 55737-77-4[1]

Molecular Formula C₉H₇ClO₄[2][3][4]

Molecular Weight 214.60 g/mol [2][3][4]

InChI
InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-

5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)[5]

SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl[5]

Solubility Profile
Solubility is a critical parameter influencing reaction conditions, purification methods, and

bioavailability. The presence of a polar carboxylic acid group suggests potential solubility in

polar solvents, while the chlorinated benzene ring provides lipophilic character.

A related isomer, 4-chloro-3-(methoxycarbonyl)benzoic acid, exhibits limited solubility in water

(<0.1 g/L at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF[2]. It is expected

that 3-Chloro-4-(methoxycarbonyl)benzoic acid follows a similar trend due to its structural

similarity.

Experimental Protocol: Shake-Flask Method for
Solubility Determination
This protocol outlines the standard OECD 105 guideline for determining water solubility. The

principle involves saturating water with the compound and measuring the concentration of the

dissolved substance.
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Methodology:

Preparation: Add an excess amount of 3-Chloro-4-(methoxycarbonyl)benzoic acid to a

known volume of deionized water in a sealed flask.

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a

prolonged period (24-48 hours) to ensure equilibrium is reached.

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample

at high speed to pellet any undissolved solid.

Sampling: Carefully extract an aliquot of the clear supernatant.

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

Calculation: Determine the solubility in g/L based on the measured concentration and the

volume of the aliquot.

Causality Note: The centrifugation step is critical to ensure that no solid microparticles are

carried over into the aliquot, which would lead to an overestimation of solubility. Using a

validated HPLC method provides the necessary sensitivity and specificity for accurate

quantification.
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Caption: Workflow for solubility determination via the shake-flask method.
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Thermal Properties: Melting Point
The melting point is a fundamental physical property that provides a primary indication of a

compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline

solid.

Experimental Protocol: Capillary Melting Point
Determination
This method relies on visually observing the temperature range over which the solid-to-liquid

phase transition occurs.

Methodology:

Sample Preparation: Ensure the 3-Chloro-4-(methoxycarbonyl)benzoic acid sample is

completely dry and finely powdered.

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary

tube to a height of 2-3 mm.

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Thiele

tube with mineral oil or a digital instrument).

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the

expected melting point.

Observation: Decrease the heating rate to 1-2°C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and

the temperature at which the last solid crystal melts (T2). The melting range is reported as

T1-T2.

Trustworthiness Note: A slow heating rate near the melting point is essential for accurate

determination. A broad melting range (>2°C) often indicates the presence of impurities, which

depress and broaden the melting point.
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Caption: Standard workflow for capillary melting point determination.
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Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The

predicted spectra are based on the known effects of the functional groups present.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl ester protons.

Aromatic Region: The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting

pattern. Three signals are expected: one proton will appear as a doublet, another as a

doublet of doublets, and the third as a doublet, likely in the range of 7.5-8.5 ppm.

Methyl Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp

singlet, typically around 3.9 ppm.

Carboxylic Proton: The acidic proton of the -COOH group will appear as a broad singlet at a

downfield chemical shift, often >10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all nine unique carbon atoms in the

molecule.

Carbonyl Carbons: Two signals are expected in the downfield region (165-175 ppm),

corresponding to the carboxylic acid and ester carbonyl carbons.

Aromatic Carbons: Six distinct signals are expected in the 120-140 ppm range. The carbons

directly attached to the electron-withdrawing chloro, carboxyl, and ester groups will be

shifted further downfield.

Methoxy Carbon: A single signal for the -OCH₃ carbon is expected around 52-55 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups.
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O-H Stretch: A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the

hydrogen-bonded O-H stretch of the carboxylic acid dimer[6].

C=O Stretch: Two strong, sharp absorption bands are anticipated for the carbonyl groups.

The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester

C=O stretch is usually slightly higher, around 1720-1740 cm⁻¹[6]. These may overlap to form

a single broad, intense peak.

C-O Stretch: Absorptions corresponding to the C-O stretches of the acid and ester groups

are expected in the 1200-1320 cm⁻¹ region.

Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region,

characteristic of the aromatic ring[6].

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns.

Molecular Ion Peak: The key diagnostic feature will be the isotopic pattern of the molecular

ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate

3:1 ratio), the spectrum will show two peaks: one for the molecular ion containing ³⁵Cl (M⁺)

and another two mass units higher for the ion containing ³⁷Cl (M+2)⁺, with a relative intensity

ratio of approximately 3:1. For C₉H₇³⁵ClO₄, the expected m/z is ~214, and for C₉H₇³⁷ClO₄, it

is ~216.

Fragmentation: Common fragmentation pathways include the loss of the methoxy group (-

OCH₃, 31 Da) and the loss of the carboxyl group (-COOH, 45 Da).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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